molecular formula C10H8BrNO2 B8602397 6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

Cat. No. B8602397
M. Wt: 254.08 g/mol
InChI Key: WBJKUJQWVVFJAS-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

Iron (1173 mg, 21 mmol) was added to a solution of ethyl 1-(4-bromo-2-nitrophenoxy)cyclopropanecarboxylate 7.20 (693 mg, 2.1 mmol) in acetic acid (10 mL) at room temperature. Mixture was heated at 60° C. for 5 hours. Mixture was cooled to rt, diluted with 100 mL ethyl acetate, and filtered over celite. Filtrate was concentrated under reduced pressure to yield 6-bromospiro[benzo[b][1,4]oxazine-2,1′-cyclopropan]-3(4H)-one 7.21 (523 mg), which was used in the next step without further purification.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyl 1-(4-bromo-2-nitrophenoxy)cyclopropanecarboxylate
Quantity
693 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1173 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2([C:10](OCC)=[O:11])[CH2:9][CH2:8]2)=[C:4]([N+:17]([O-])=O)[CH:3]=1>C(O)(=O)C.C(OCC)(=O)C.[Fe]>[Br:1][C:2]1[CH:16]=[CH:15][C:5]2[O:6][C:7]3([C:10](=[O:11])[NH:17][C:4]=2[CH:3]=1)[CH2:9][CH2:8]3

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
ethyl 1-(4-bromo-2-nitrophenoxy)cyclopropanecarboxylate
Quantity
693 mg
Type
reactant
Smiles
BrC1=CC(=C(OC2(CC2)C(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1173 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(OC3(CC3)C(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 523 mg
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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